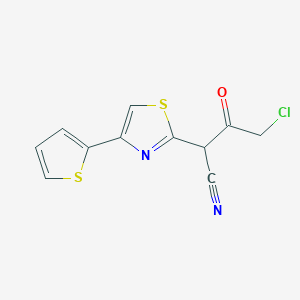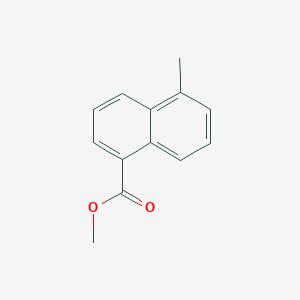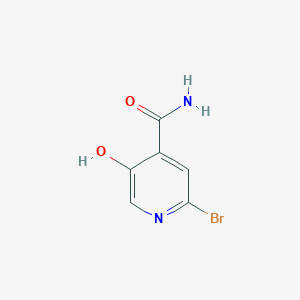
2-Bromo-5-hydroxyisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-hydroxyisonicotinamide is an organic compound with the molecular formula C₆H₅BrN₂O₂ It is a derivative of isonicotinamide, where the bromine atom is substituted at the 2-position and a hydroxyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxyisonicotinamide typically involves the bromination of isonicotinamide. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-hydroxyisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions, facilitated by palladium or copper catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2-azido-5-hydroxyisonicotinamide or 2-thiocyanato-5-hydroxyisonicotinamide.
Oxidation Products: 2-Bromo-5-isonicotinamide.
Reduction Products: this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-hydroxyisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural similarity to biologically relevant molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-hydroxyisonicotinamide involves its interaction with biological targets, often through its bromine and hydroxyl functional groups. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
2-Bromoisonicotinamide: Lacks the hydroxyl group at the 5-position, making it less versatile in certain reactions.
5-Hydroxyisonicotinamide: Lacks the bromine atom, affecting its reactivity and coordination properties.
2-Chloro-5-hydroxyisonicotinamide: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 2-Bromo-5-hydroxyisonicotinamide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a valuable compound in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C6H5BrN2O2 |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
2-bromo-5-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-3(6(8)11)4(10)2-9-5/h1-2,10H,(H2,8,11) |
InChI-Schlüssel |
JQNZKSYTNMTOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


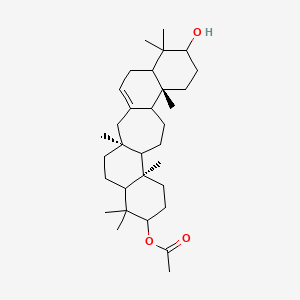

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)

![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)
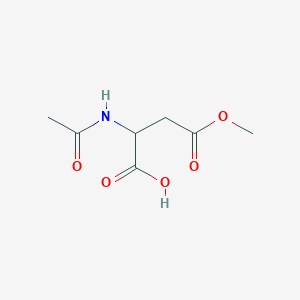
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
